The Chemical, Structural, and Synthetic Profile of (3-Bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic Acid: A Technical Guide for Drug Discovery
The Chemical, Structural, and Synthetic Profile of (3-Bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic Acid: A Technical Guide for Drug Discovery
Executive Summary
In modern fragment-based drug discovery (FBDD) and medicinal chemistry, the strategic deployment of highly functionalized heterocycles is critical for navigating complex structure-activity relationships (SAR). (3-Bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid (CAS: 1807979-68-5) represents a high-value, multi-pharmacophoric building block[1],[2]. By combining the versatile 1,2,4-triazole core with a halogen-bond donating bromine, a sterically demanding phenoxy group, and an acidic anchoring moiety, this compound serves as a potent precursor for synthesizing targeted therapeutics, particularly in the realm of transporter inhibitors and kinase modulators.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis, and validated experimental protocols, designed specifically for application scientists and drug development professionals.
Structural and Physicochemical Profiling
The architectural logic of (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid is defined by four distinct functional zones, each contributing to its utility as a bioisostere or active pharmaceutical ingredient (API) intermediate:
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The 1,2,4-Triazole Core: Acts as a rigid, aromatic scaffold that effectively mimics amide bonds and other planar geometries while providing multiple hydrogen-bond acceptors.
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The 3-Bromo Substituent: Introduces a highly polarizable site capable of forming directional halogen bonds with backbone carbonyls in target protein pockets. Furthermore, brominated triazoles are highly sought-after precursors for late-stage Suzuki-Miyaura cross-coupling reactions, allowing for the rapid generation of diverse 3-aryl or 3-heteroaryl derivatives[3],[4].
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The 5-Phenoxy Group: Provides significant steric bulk and lipophilicity, essential for occupying hydrophobic sub-pockets (such as those found in the URAT1 transporter or specific allosteric kinase sites).
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The N1-Acetic Acid Moiety: Serves as the primary electrostatic anchor. The carboxylic acid is ionized at physiological pH, enabling critical salt-bridge formations with basic amino acid residues (e.g., Arginine or Lysine) in target binding sites. Tailored amino acid and acetic acid fragments are increasingly prevalent in the structures of recently FDA-approved pharmaceuticals due to their predictable pharmacokinetic profiles[5].
Quantitative Physicochemical Data
To facilitate lead optimization and computational docking studies, the core quantitative metrics of the compound are summarized below:
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 1807979-68-5 | Unique identifier for procurement and database tracking[1]. |
| Molecular Formula | C10H8BrN3O3 | Dictates exact mass (298.09 g/mol ) for HRMS validation. |
| Molecular Weight | 298.09 g/mol | Falls well within Lipinski's Rule of 5; ideal for oral bioavailability. |
| Topological Polar Surface Area | ~80.3 Ų | Optimal for cellular membrane permeability while restricting BBB crossing. |
| Hydrogen Bond Donors | 1 (-COOH) | Essential for salt-bridge formation with target basic residues. |
| Hydrogen Bond Acceptors | 5 (N, O) | Facilitates extensive solvent and target interaction networks. |
| Predicted LogP | 2.1 - 2.5 | Balances aqueous solubility with lipophilic target pocket affinity. |
Mechanistic Synthesis and Regioselectivity
The synthesis of highly substituted 1,2,4-triazoles requires precise control over regioselectivity, particularly during N-alkylation. The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, N4), making indiscriminate alkylation a common failure point.
The workflow below outlines the logic-driven synthetic route. The causality behind the regioselective N1-alkylation relies on thermodynamic control and steric hindrance. The bulky 5-phenoxy group effectively blocks the adjacent N4 and N2 positions. When reacted with ethyl bromoacetate under mild basic conditions (K2CO3 in DMF), the thermodynamically favored N1-alkylated product is formed almost exclusively.
Caption: Step-by-step synthetic workflow emphasizing regioselective N1-alkylation and saponification.
Biological Application: Pharmacophore Modeling
While (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid is primarily a catalog building block[2], its structural topology makes it a prime candidate for the development of uricosuric agents targeting the URAT1 (SLC22A12) transporter.
URAT1 is responsible for the reabsorption of uric acid in the proximal tubules of the kidney. Inhibitors of this transporter (such as Lesinurad) typically feature a lipophilic core attached to a triazole ring, terminating in an acetic acid or thioacetic acid group. The title compound acts as a direct structural bioisostere, where the phenoxy group mimics the naphthyl/phenyl rings of known inhibitors, and the N1-acetic acid directly competes with uric acid for the transporter's active site.
Caption: Mechanistic pathway of URAT1 inhibition by triazole-acetic acid bioisosteres.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and structural integrity.
Protocol A: Regioselective N-Alkylation
Objective: Synthesize ethyl (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetate.
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Reaction Setup: Dissolve 3-bromo-5-phenoxy-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF (0.2 M concentration). Causality: DMF provides a polar aprotic environment that enhances the nucleophilicity of the triazole anion without solvolyzing the alkylating agent.
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Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes. Causality: K₂CO₃ is a mild base that quantitatively deprotonates the triazole (pKa ~8.5) but is not strong enough to trigger unwanted side reactions.
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Alkylation: Dropwise add ethyl bromoacetate (1.1 eq). Elevate the temperature to 60°C and stir for 4 hours. Causality: 60°C provides the activation energy required to push the reaction toward the thermodynamically stable N1-isomer, overcoming the steric bulk of the phenoxy group.
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Self-Validation Checkpoint (UPLC-MS): Sample the reaction. The precursor mass (m/z 240/242) must be depleted. The product mass (m/z 326/328) should appear as a single major peak, confirming the absence of significant N2/N4 kinetic isomers.
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Workup: Quench with H₂O, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Saponification and Isolation
Objective: Yield the final (3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid.
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Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add LiOH·H₂O (2.0 eq). Stir at ambient temperature for 2 hours. Causality: The mixed solvent system ensures complete solubility of both the lipophilic ester and the inorganic base. LiOH is utilized over NaOH to prevent any potential nucleophilic aromatic substitution (SNAr) at the brominated carbon.
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Self-Validation Checkpoint (TLC/NMR): TLC (Hexanes/EtOAc 1:1) should show complete consumption of the high-Rf ester.
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Acidification: Concentrate in vacuo to remove THF/MeOH. Dilute the aqueous residue with water, cool to 0°C, and carefully acidify to pH 2-3 using 1M HCl. Causality: The target compound is a carboxylic acid; lowering the pH below its pKa (~3.5) forces it into its neutral, insoluble state, triggering precipitation.
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Isolation & Final Validation: Filter the resulting white precipitate and dry under high vacuum.
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Structural Validation: Perform 2D-NMR (HMBC). A definitive cross-peak must be observed between the methylene protons of the acetic acid (singlet, ~4.8 ppm) and the C5 carbon of the triazole ring. This definitively proves N1 alkylation over N2 alkylation.
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References
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Organic Process Research & Development. "Fixed Bed Continuous Hydrogenations in Trickle Flow Mode: A Pharmaceutical Industry Perspective" (Discusses 3-bromo-1,2,4-triazole analogs and Suzuki-Miyaura couplings). Source: acs.org. URL: [Link]
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Molecules. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine". Source: nih.gov. URL: [Link]
Sources
- 1. (3-Bromo-5-phenoxy-1h-1,2,4-triazol-1-yl)acetic acid | 1807979-68-5 [sigmaaldrich.com]
- 2. AB560961 | CAS 1807979-68-5 – abcr Gute Chemie [abcr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
